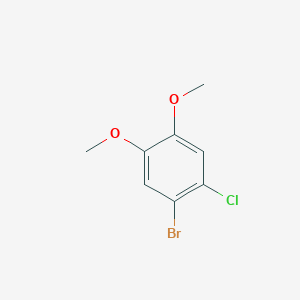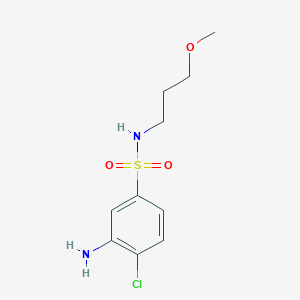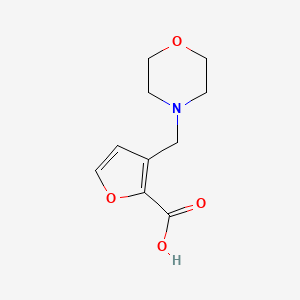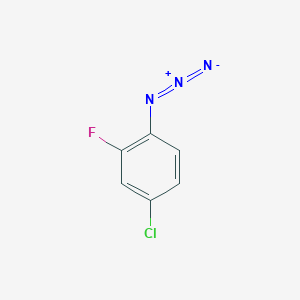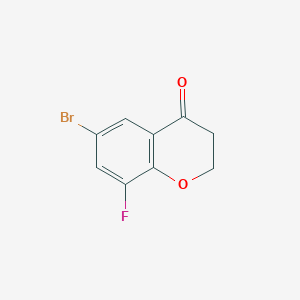![molecular formula C11H22N2O2 B1523148 4-[2-(Piperidin-4-yloxy)ethyl]morpholine CAS No. 1062625-66-4](/img/structure/B1523148.png)
4-[2-(Piperidin-4-yloxy)ethyl]morpholine
Overview
Description
“4-[2-(Piperidin-4-yloxy)ethyl]morpholine” is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.30 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for “4-[2-(Piperidin-4-yloxy)ethyl]morpholine” is 1S/C11H22N2O2/c1-3-12-4-2-11(1)15-10-7-13-5-8-14-9-6-13/h11-12H,1-10H2 . This indicates the presence of a morpholine ring and a piperidine ring connected by an ethyl bridge with an oxygen atom.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . Its density is predicted to be 0.969±0.06 g/cm3 . The boiling point is not specified .Scientific Research Applications
Catalysis and Organic Synthesis
- Asymmetric Aldol Reaction : Optically active ferrocenylphosphine ligands containing morpholino and piperidino groups have been effective in gold-catalyzed aldol reactions, demonstrating high enantio- and diastereoselectivity. This methodology is useful for synthesizing optically active oxazolines, highlighting the role of these structures in asymmetric synthesis (Ito, Sawamura, & Hayashi, 1987).
Material Science
- Ionic Liquid Crystals : Piperidinium, piperazinium, and morpholinium cations have been utilized to design ionic liquid crystals. These structures exhibit rich mesomorphic behavior, such as high-ordered smectic and hexagonal columnar phases, depending on the cation and anion types, indicating their potential in advanced material applications (Lava, Binnemans, & Cardinaels, 2009).
Environmental Chemistry
- Ozonation Kinetics : The kinetics and product formation from the ozonation of piperidine, piperazine, and morpholine were studied, providing insight into the degradation mechanisms of secondary heterocyclic amines. These findings are crucial for understanding the environmental fate of pharmaceuticals containing these moieties (Tekle-Röttering et al., 2016).
Coordination Chemistry
- Cadmium(II) Schiff Base Complexes : Schiff base ligands incorporating morpholine and piperidine groups have been used to synthesize cadmium(II) complexes with notable corrosion inhibition properties on mild steel. This research bridges coordination chemistry with materials science and corrosion engineering (Das et al., 2017).
Pharmaceutical Chemistry
- Antifungal and Antitumor Activity : Novel compounds containing morpholine and piperidine moieties have been synthesized and evaluated for their antifungal and antitumor activities. This includes the investigation of (Z)-5-hetarylmethylidene-1,3-thiazol-4-ones and (Z)-5-ethylidene-1,3-thiazol-4-ones, showing significant biological activity and providing a basis for further pharmaceutical development (Insuasty et al., 2013).
Safety And Hazards
properties
IUPAC Name |
4-(2-piperidin-4-yloxyethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-3-12-4-2-11(1)15-10-7-13-5-8-14-9-6-13/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQGNMBESFLGFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Piperidin-4-yloxy)ethyl]morpholine | |
CAS RN |
1062625-66-4 | |
| Record name | 4-[2-(piperidin-4-yloxy)ethyl]morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopropylpropanoic acid](/img/structure/B1523065.png)
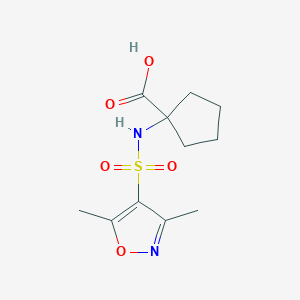
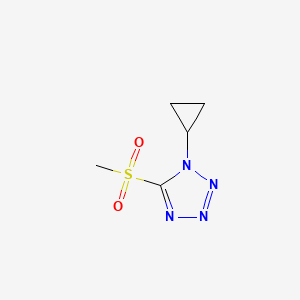
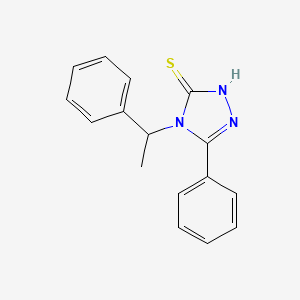
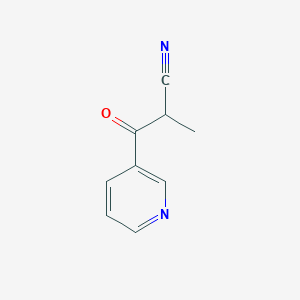
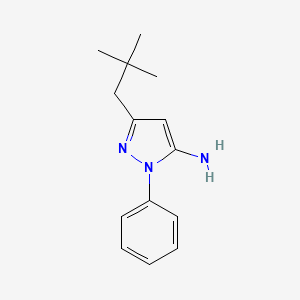
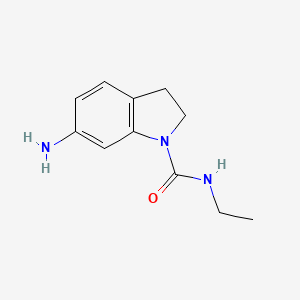
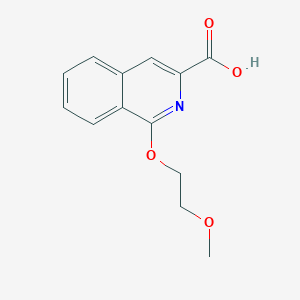
![tert-butyl N-[1-(piperidin-2-yl)ethyl]carbamate](/img/structure/B1523079.png)
